molecular formula C9H13N3O B1457056 2-(Piperidin-1-yl)pyrimidin-5-ol CAS No. 809236-47-3

2-(Piperidin-1-yl)pyrimidin-5-ol

Cat. No.: B1457056
CAS No.: 809236-47-3
M. Wt: 179.22 g/mol
InChI Key: PFPMTZAQGLNJCB-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)pyrimidin-5-ol is a heterocyclic compound that contains both a piperidine and a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Safety and Hazards

The safety data sheet for 2-(Piperidin-1-yl)pyrimidin-5-ol indicates that it is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)pyrimidin-5-ol typically involves the reaction of pyrimidine derivatives with piperidine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperidine under basic conditions. The reaction can be carried out in solvents such as ethanol or acetonitrile, and the temperature is usually maintained between 50-100°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)pyrimidin-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The nitrogen atoms in the piperidine and pyrimidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenated derivatives and strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyrimidinone derivatives, while reduction can produce dihydropyrimidine compounds.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)pyrimidin-4-ol: Similar structure but with the hydroxyl group at a different position.

    2-(Morpholin-4-yl)pyrimidin-5-ol: Contains a morpholine ring instead of a piperidine ring.

    2-(Pyrrolidin-1-yl)pyrimidin-5-ol: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-(Piperidin-1-yl)pyrimidin-5-ol is unique due to the specific positioning of the piperidine and pyrimidine rings, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 5-position of the pyrimidine ring also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-piperidin-1-ylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8-6-10-9(11-7-8)12-4-2-1-3-5-12/h6-7,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPMTZAQGLNJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-piperidin-1-ylpyrimidine (1.00 g, 4.15 mmol) in freshly distilled THF (5.2 mL), was purged with argon and cooled to −78° C. To the cooled reaction mixture was added drop-wise a solution of n-butyllithium in hexane (2.5 M, 1.99 mL, 4.98 mmol). The reaction mixture was stirred at −78° C. for 10 minutes and then added dropwise over 10 minutes to a solution of trimethyl borate (0.559 mL, 4.98 mmol) in THF (5.2 mL), which had been purged with argon and cooled to 0° C. The resulting reaction mixture was stirred at 0° C. for a further 20 minutes, followed by addition of acetic acid (0.356 mL, 6.22 mmol). After a further 5 minutes of stirring, a 30% aqueous solution of hydrogen peroxide (0.517 mL, 4.57 mmol) was added dropwise and stirring continued at 0° C. for 5 minutes. A saturated aqueous solution of sodium bisulfite (50 mL) was added and the mixture extracted with EtOAc. The organic extract was washed with a saturated aqueous brine solution, dried over anhydrous sodium sulfate, filtered over Celite™ and concentrated in vacuo. The crude material was purified using silica gel chromatography eluting with 25% EtOAC in hexane to afford the title compound (728 mg, 98%):
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.99 mL
Type
reactant
Reaction Step Two
Quantity
0.559 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.2 mL
Type
solvent
Reaction Step Three
Quantity
0.356 mL
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.517 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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